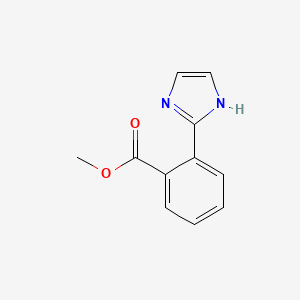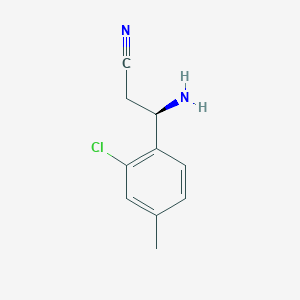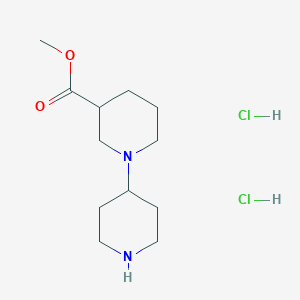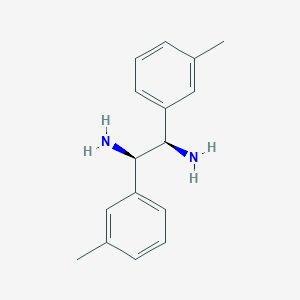
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 4-methoxyphenyl groups attached to a 2-ethenylbenzene-1,4-dicarboxylate core, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-ethenylbenzene-1,4-dicarboxylic acid.
Esterification: The 4-methoxyphenol undergoes esterification with 2-ethenylbenzene-1,4-dicarboxylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the ethenyl group to an ethyl group.
Substitution: Introduction of halogen or nitro groups on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers.
Wirkmechanismus
The mechanism of action of Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: this compound, this compound, and this compound.
Uniqueness: The presence of the 4-methoxyphenyl groups and the ethenylbenzene core provides unique electronic and steric properties, making it distinct from other compounds with similar structures.
Eigenschaften
CAS-Nummer |
216431-30-0 |
|---|---|
Molekularformel |
C24H20O6 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H20O6/c1-4-16-15-17(23(25)29-20-10-6-18(27-2)7-11-20)5-14-22(16)24(26)30-21-12-8-19(28-3)9-13-21/h4-15H,1H2,2-3H3 |
InChI-Schlüssel |
LVNVIDBDXKIADL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)OC)C=C |
Verwandte CAS-Nummern |
216431-31-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


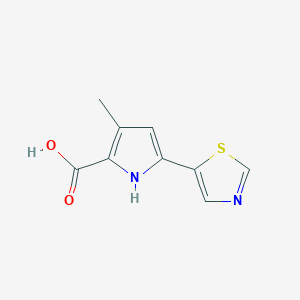
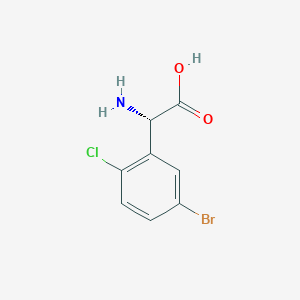
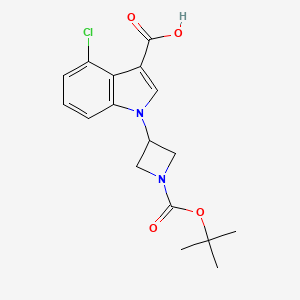
![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
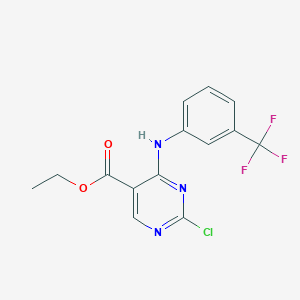
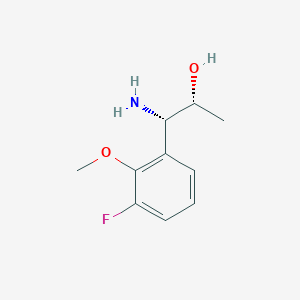
![Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13034072.png)
